Aeruginosin 298-A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

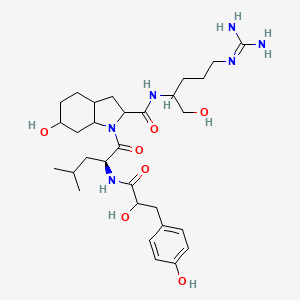

Aeruginosin 298-A is a natural product found in Microcystis with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Aeruginosin 298-A has a unique tetrapeptide structure that includes non-standard α-amino acids such as 3-(4-hydroxyphenyl)lactic acid and 2-carboxy-6-hydroxyoctahydroindole. Its crystal structure has been elucidated through X-ray crystallography, revealing critical interactions that can inform structure-based drug design . The compound's stereochemistry was confirmed through advanced spectroscopic techniques, establishing a foundation for synthetic chemistry efforts aimed at producing analogs with enhanced biological activity.

Protease Inhibition

This compound is recognized for its ability to inhibit serine proteases, which are enzymes that play pivotal roles in various biological processes, including blood coagulation and cell signaling. The compound exhibits equipotent inhibition of thrombin and trypsin, making it a candidate for therapeutic applications in managing coagulation disorders .

Table: Inhibition Potency of this compound Against Serine Proteases

| Protease | Inhibition Potency |

|---|---|

| Thrombin | Equipotent |

| Trypsin | Equipotent |

| Factor Xa | Moderate |

| Urokinase | Moderate |

Drug Development

The unique properties of this compound have made it a focal point in drug discovery research. Its structural features allow for the design of analogs that may possess improved selectivity and potency against specific proteases. Researchers have synthesized various analogs using asymmetric phase-transfer catalysis and other synthetic methods to explore structure-activity relationships .

Case Study: Synthesis of Aeruginosin Analogues

A recent study demonstrated the scalable synthesis of aeruginosins, including this compound, using novel synthetic pathways that enable the production of large quantities for pharmacological studies. This approach has facilitated the exploration of diverse analogs for potential therapeutic applications .

Cancer Research

Emerging evidence suggests that this compound may also have applications in cancer therapy. By inhibiting specific serine proteases involved in tumor progression and metastasis, the compound could potentially hinder cancer cell invasion and migration. Ongoing research is investigating its efficacy in various cancer models .

Toxicology Studies

Research has also focused on the toxicological aspects of aeruginosins derived from cyanobacteria. Studies have identified aeruginosins as potential inhibitors of factors involved in coagulation cascades, indicating their dual role as both therapeutic agents and subjects of toxicological scrutiny due to their origins from harmful algal blooms .

Eigenschaften

Molekularformel |

C30H48N6O7 |

|---|---|

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

N-[5-(diaminomethylideneamino)-1-hydroxypentan-2-yl]-6-hydroxy-1-[(2S)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

InChI |

InChI=1S/C30H48N6O7/c1-17(2)12-23(35-28(42)26(40)13-18-5-8-21(38)9-6-18)29(43)36-24-15-22(39)10-7-19(24)14-25(36)27(41)34-20(16-37)4-3-11-33-30(31)32/h5-6,8-9,17,19-20,22-26,37-40H,3-4,7,10-16H2,1-2H3,(H,34,41)(H,35,42)(H4,31,32,33)/t19?,20?,22?,23-,24?,25?,26?/m0/s1 |

InChI-Schlüssel |

ZRJNSRDWYFDFAT-RKTRNHPESA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Kanonische SMILES |

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)NC(CCCN=C(N)N)CO)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonyme |

aeruginosin 298 A aeruginosin 298-A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.